molecular formula C4H3Cl2N3 B190259 3,6-Dichloropyrazin-2-amine CAS No. 14399-37-2

3,6-Dichloropyrazin-2-amine

Cat. No.: B190259
CAS No.: 14399-37-2
M. Wt: 163.99 g/mol
InChI Key: CJXBBQKTUJXSGF-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazin-2-amine (CAS 14399-37-2) is a high-value chemical intermediate with the molecular formula C₄H₃Cl₂N₃ and a molecular weight of 163.99 g/mol . This compound serves as a versatile building block in organic and medicinal chemistry research, particularly in the synthesis of more complex heterocyclic structures. Its structure, featuring reactive chloro and amine groups, allows for selective substitution reactions, making it a valuable precursor for developing potential pharmaceuticals and agrochemicals . The compound requires specific handling and storage conditions to maintain stability; it should be stored in a cold place, ideally between 2-8°C, and kept under an inert atmosphere and in a dark place . Researchers should note the associated safety hazards, including potential skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) . As a useful research chemical, its primary application lies in exploratory synthesis and method development within professional laboratory settings . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXBBQKTUJXSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537440
Record name 3,6-Dichloropyrazin-2-amine
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Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14399-37-2
Record name 3,6-Dichloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14399-37-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloropyrazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Pathways for 3,6 Dichloropyrazin 2 Amine and Its Derivatives

Preparation of 3,6-Dichloropyrazin-2-amine

The preparation of this compound is achieved through several synthetic routes, each with distinct advantages. These methods include the direct substitution of precursors, multi-step functionalization of the pyrazine (B50134) core, and carefully orchestrated sequences of chlorination and amination.

Ammonolysis is a fundamental method for introducing an amino group onto a heterocyclic ring by displacing a suitable leaving group, typically a halogen. In the synthesis of chlorinated aminopyrazines, this reaction involves the treatment of a polychlorinated pyrazine with an ammonia (B1221849) source. The reaction's success hinges on the relative reactivity of the chlorine atoms, which is dictated by the electronic effects of the nitrogen atoms in the pyrazine ring and other substituents present.

For instance, the ammonolysis of polyhalogenated pyridine (B92270) derivatives, a related class of heterocycles, has been studied extensively. e-bookshelf.de In these systems, chlorine atoms at positions α and γ to the ring nitrogen are significantly more activated towards nucleophilic substitution than those at β positions. e-bookshelf.de This principle applies to pyrazines as well. In a precursor like 2,3,5-trichloropyrazine, the chlorine atom at the C2 position is highly activated by both adjacent nitrogen atoms, making it the most likely site for nucleophilic attack by ammonia. The chlorine atoms at C3 and C5 would exhibit different levels of reactivity. This regioselectivity allows for the controlled introduction of the amino group to form the desired 2-amino-dichloropyrazine structure. The reaction is typically carried out using aqueous or liquid ammonia, sometimes under pressure and with a catalyst to facilitate the substitution. google.comgoogle.com

Table 1: General Conditions for Ammonolysis of Chloro-Heterocycles This table illustrates typical conditions for ammonolysis on related chloro-heterocyclic compounds, which are indicative of the parameters used for pyrazine precursors.

Reagent Catalyst Solvent Temperature (°C) Pressure Reference
Ammonia / Liquid Ammonia Copper salts (e.g., CuCl) Alcohols, DMF Room Temp. to 220 Normal or High (8-11 MPa) google.comgoogle.com
Aqueous Ammonia None mentioned Methanol 120 - 130 High (Autoclave) chemicalbook.com

Chlorination and Functionalization of Pyrazine Rings

The precise installation of chlorine atoms and other functional groups onto the pyrazine ring is a cornerstone of synthesizing this compound. This often involves electrophilic chlorination and subsequent functional group interconversions.

Achieving the specific 3,6-dichloro substitution pattern on a 2-aminopyrazine (B29847) core requires highly regioselective chlorination methods. The amino group at the C2 position is a powerful activating group and directs incoming electrophiles. To overcome the directing effects and achieve the desired chlorination pattern, multi-step sequences are often employed.

One effective strategy begins with a more accessible starting material, such as 2-aminopyrazine. chemicalpapers.comresearchgate.net A novel and efficient synthesis of a related intermediate, 3,6-dichloropyrazine-2-carbonitrile (B1371311), highlights a four-step process: regioselective chlorination of the pyrazine ring, followed by bromination, a palladium-catalyzed cyanation, and finally a Sandmeyer diazotization/chlorination. chemicalpapers.comresearchgate.net

Modern methods have been developed for the regioselective chlorination of 2-aminodiazines (a class that includes 2-aminopyrazine) using reagents like Selectfluor in the presence of a chloride source such as lithium chloride (LiCl). rsc.orgresearchgate.net This approach provides chlorinated diazines in good to high yields with high regioselectivity under mild conditions. rsc.org The regioselectivity is strongly influenced by the existing substituents on the ring. rsc.org

Oxidation and reduction reactions are integral to the synthesis of pyrazine derivatives, often used to introduce or modify functional groups and to form the pyrazine ring itself. slideshare.netnbu.ac.in

Classical pyrazine synthesis, like the Staedel–Rugheimer method, involves the condensation of an amino ketone followed by an oxidation step to achieve the aromatic pyrazine ring. nbu.ac.inwikipedia.org Another common approach involves the reduction of a pyrazine-N-oxide. For example, pyrazine-N-oxide can be prepared by the reaction of isonitroso acetophenone (B1666503) and aminoacetonitrile, followed by reduction with a catalyst like Palladium on carbon (Pd-C) to yield the pyrazine. nbu.ac.in

In the context of substituted pyrazines, oxidation can be used to convert alkyl side chains into carboxylic acids, which can then be subjected to further transformations. Conversely, reduction reactions are crucial for converting nitro groups, which can be introduced onto the pyrazine ring, into the desired amino groups. For instance, the hydrogenation of a nitropyrazine over a palladium catalyst can yield an aminopyrazine. wjpmr.com

The industrial and laboratory-scale synthesis of this compound and its derivatives often relies on multi-step pathways starting from simple, commercially available materials to build complexity in a controlled manner.

A notable route towards the closely related and synthetically important 3,6-dichloropyrazine-2-carbonitrile starts from 2-aminomalonic acid diamide. wjpmr.com This sequence involves:

Reaction with glyoxal (B1671930) to form 3-hydroxypyrazine-2-carboxamide.

Bromination of the pyrazine ring.

Conversion of the resulting 3-hydroxy-6-bromopyrazine-2-amide into 3,6-dichloropyrazine-2-carbonitrile. wjpmr.com

Another pathway starts from 2-aminopyrazine, which undergoes a series of reactions including regioselective chlorination and bromination to yield key intermediates. chemicalpapers.comresearchgate.net

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing costs and hazardous byproducts. In the synthesis of 3,6-dichloropyrazine-2-carbonitrile, a key precursor, significant improvements have been made.

One improved protocol avoids the use of hazardous phosphorus oxychloride (POCl₃) and achieves a higher yield. chemicalpapers.comresearchgate.net A significant challenge in the chlorination of precursors like 3-hydroxy-6-bromopyrazine-2-amide is the formation of bromo-containing impurities, which are difficult to remove. google.com A patented method addresses this by adding an inorganic chloride, such as lithium chloride (LiCl), to the reaction mixture with phosphorus oxychloride and a base like diisopropylethylamine (DIEA). google.comgoogle.com This addition significantly reduces the formation of bromo-impurities, leading to a high-purity product suitable for industrial-scale production. google.com

Table 2: Example of Optimized Chlorination for a Pyrazine Precursor This table details a specific, optimized reaction for producing a key intermediate, demonstrating the focus on yield and purity enhancement.

Starting Material Reagents Temperature (°C) Time (h) Yield Key Improvement Reference
3-hydroxy-6-bromopyrazine-2-amide POCl₃, LiCl, DIEA 80 1 ~66% (crude) Addition of LiCl greatly reduces bromo-impurities. google.com
3-hydroxypyrazine-2-carboxamide (nitro derivative) POCl₃, Pyridine Not specified Not specified 77% One-pot conversion of nitro, hydroxyl, and amide groups. wjpmr.com

Multi-step Synthetic Sequences from Readily Available Precursors

Control of By-product Formation and Purity Considerations

The synthesis of this compound and its derivatives requires careful control of reaction conditions to minimize the formation of by-products and ensure high purity. In the synthesis of related dichloropyrazine derivatives, such as 3,6-dichloropyrazine-2-carbonitrile, the presence of bromo-impurities can be a significant issue, particularly when starting from bromo-substituted precursors. google.com One patented method addresses this by adding an inorganic chloride, such as lithium chloride, during the chlorination step with phosphorus oxychloride and diisopropylethylamine (DIEA). google.com This approach has been shown to significantly reduce the formation of brominated by-products like 3-bromo-6-chloropyrazine-2-carbonitrile (B11887511) and 3-chloro-6-bromopyrazine-2-carbonitrile, leading to a higher purity product suitable for industrial-scale production. google.com

Purification techniques are critical to achieving the desired purity of pyrazine derivatives. Methods such as crystallization, filtration, and chromatography are commonly employed. google.com For instance, the purification of 6-bromo-3-hydroxypyrazine-2-carboxamide, a related precursor, involves cooling the reaction mixture and filtering the solid product, which is then washed with water. google.com Recrystallization from solvents like ethanol (B145695) is also a common and effective method for improving the purity of final products, including favipiravir (B1662787), which is synthesized from pyrazine derivatives. google.com Monitoring the reaction progress and purity is often accomplished using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). google.com Adjusting the reaction stoichiometry and controlling the pH during workup are also crucial for minimizing by-products.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily characterized by the two chlorine substituents on the pyrazine ring, which are susceptible to nucleophilic substitution. This reactivity allows for the synthesis of a wide array of derivatives with potential applications in various fields.

Nucleophilic Substitution Reactions

The chlorine atoms on the this compound ring can be readily displaced by various nucleophiles. smolecule.com This susceptibility to nucleophilic attack is a cornerstone of its derivatization.

Amination Reactions with Various Nucleophiles

Amination reactions are a key class of nucleophilic substitution for this compound, enabling the introduction of diverse amino groups. These reactions can be carried out with a range of nucleophiles, including primary and secondary amines. researchgate.netlibretexts.org The introduction of amino substituents can be achieved through both catalyst-free and metal-catalyzed methods.

Influence of Steric Hindrance on Amination Selectivity

Steric hindrance plays a significant role in the selectivity of amination reactions involving dichloropyrazines. researchgate.netcsic.es In reactions with sterically bulky amines, such as those containing adamantane (B196018) moieties, selective mono-substitution of one chlorine atom is often observed. researchgate.net The yields of these mono-amination products can be influenced by the steric bulk near the reacting amino group. For instance, in the amination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines, less sterically hindered amines gave nearly quantitative yields, while more hindered amines resulted in lower yields. mdpi.com This principle of steric hindrance can be exploited to control the degree of substitution and achieve selective synthesis of mono-aminated products. researchgate.netnih.gov The accessibility of the nitrogen atom in the amine nucleophile is a critical factor, with bulky groups around the reactive nitrogen impeding the reaction. osti.gov

Catalyst-Free Amination Protocols

Catalyst-free amination of dichloropyrazines can be achieved under specific conditions, often requiring elevated temperatures. researchgate.netresearchgate.net For example, the monoamination of 2,6-dichloropyrazine (B21018) with a variety of adamantane-containing amines has been successfully carried out without a catalyst. researchgate.net These reactions are typically performed in a solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. mdpi.comresearchgate.net However, the introduction of a second amino group under catalyst-free conditions is often challenging due to the electron-donating effect of the first amino group, which deactivates the ring towards further nucleophilic attack. researchgate.net

Metal-Catalyzed Amination (e.g., Buchwald Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of aryl amines and are applicable to the amination of this compound. wikipedia.orgresearchgate.netuwindsor.ca This methodology allows for the formation of C-N bonds under milder conditions than traditional methods and with a broader substrate scope. wikipedia.orgacsgcipr.org The catalytic system typically consists of a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. uwindsor.ca For the amination of related 2-amino-6-chloropyrazine, various palladium catalysts and ligands have been investigated. mdpi.com The use of specific ligands like DavePhos and BINAP has been explored, with the yield of the desired di-substituted product being highly dependent on the reaction conditions and the stoichiometry of the reactants. mdpi.com In some cases, the use of excess amine and specific catalyst systems, such as Pd(0)/Cy-JosiPhos, can lead to good yields of the di-aminated product. mdpi.com

Halogen Exchange Reactions (e.g., Fluorination)

Halogen exchange reactions, particularly fluorination, are pivotal in modifying the properties of pyrazine derivatives. The introduction of fluorine can significantly alter the electronic characteristics, lipophilicity, and metabolic stability of the molecule, which is of high interest in medicinal chemistry. sioc-journal.cnbeilstein-journals.org

Traditional fluorination methods like the Balz-Schiemann reaction are often unsuitable for pyrazine derivatives due to the potential for decomposition under harsh acidic conditions. sioc-journal.cn Consequently, alternative methods have been explored. Nucleophilic fluorination is a viable approach for pyrazines, and the presence of an activating amino group can also permit electrophilic halogenation. sioc-journal.cn

A notable method for the direct fluorination of 2-aminopyrazine derivatives utilizes Selectfluor in an aqueous phase. sioc-journal.cn This transition-metal-free approach offers good yields and high chemoselectivity, affording 5-fluoro-2-aminopyrazines. sioc-journal.cn The reaction is thought to proceed through a radical mechanism. sioc-journal.cn While this specific method was demonstrated on other 2-aminopyrazines, the principles could be applicable to this compound, targeting the position C5 for fluorination.

In the context of synthesizing favipiravir, a related dichlorinated pyrazine intermediate, 3,6-dichloropyrazine-2-carbonitrile, undergoes nucleophilic fluorination as a key step. chemicalpapers.comresearchgate.net This highlights the utility of halogen exchange in the synthesis of complex, functionalized pyrazines. Other research has explored the use of potassium fluoride (B91410) under solvent-free phase transfer catalysis conditions, sometimes enhanced by microwave irradiation, to facilitate chlorine-fluorine exchange in chlorodiazines, which could be relevant for this compound. researchgate.net

Table 1: Examples of Fluorination Reactions on Pyrazine Scaffolds

Starting MaterialReagentProductYieldReference
6-phenyl-2-aminopyrazineSelectfluor5-fluoro-6-phenyl-2-aminopyrazineGood sioc-journal.cn
3,6-dichloropyrazine-2-carbonitrileNot specified6-fluoro-3-chloropyrazine-2-carbonitrileNot specified chemicalpapers.comresearchgate.net
2-chloropyrimidinesHF or HF-base solutions2-fluoropyrimidinesGood researchgate.net

Reactions at the Amine Functionality

The amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents through condensation, acylation, and alkylation reactions.

Condensation Reactions (e.g., Schiff Base Formation)

Condensation reactions between the primary amino group of this compound and carbonyl compounds, such as aldehydes and ketones, lead to the formation of Schiff bases (imines). scispace.comresearchgate.netdergipark.org.tr These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. scispace.comdergipark.org.tr The formation of the azomethine group (-C=N-) is crucial as it can be a key pharmacophore in biologically active molecules. scispace.comekb.eg

The stability and effectiveness of the resulting Schiff base can be influenced by the nature of the carbonyl compound, with aromatic aldehydes generally forming more stable products than aliphatic ones. researchgate.net The reaction is often catalyzed by acids or bases and may require heating to drive the dehydration step. scispace.com

Table 2: General Scheme for Schiff Base Formation

Reactant 1Reactant 2Product Type
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')Schiff Base (Imine)
Acylation and Alkylation

Acylation and alkylation reactions at the amino group of this compound provide pathways to introduce acyl and alkyl substituents, respectively, further diversifying the molecular structure.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. libretexts.orgmasterorganicchemistry.com This reaction forms an amide linkage. For instance, N-formylation, a specific type of acylation, can be achieved using various reagents like formic acid. researchgate.net

Alkylation introduces an alkyl group onto the amino functionality. However, direct alkylation of amino-substituted aromatic rings using methods like Friedel-Crafts alkylation can be problematic. The lone pair of electrons on the nitrogen can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. libretexts.org Therefore, alternative alkylation strategies are often necessary for aminopyrazines. One such approach could involve reductive amination or nucleophilic substitution on an appropriate alkyl halide.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups onto the pyrazine core by substituting the chloro atoms. rsc.orgresearchgate.neteie.grresearchgate.net

Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly effective for functionalizing chloropyrazines, including derivatives of this compound. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is often run under mild, anhydrous, and anaerobic conditions. wikipedia.orgorganic-chemistry.org

The presence of the amino group on the pyrazine ring is generally tolerated in Sonogashira couplings. rsc.org Research on the synthesis of 2-alkynyl substituted 3-chloropyrazines has demonstrated the selective mono-alkynylation of 2,3-dichloropyrazine (B116531). nih.gov These reactions have been successfully carried out using various palladium catalysts and sometimes under ultrasound irradiation to enhance reaction rates. nih.gov The reactivity of the two chlorine atoms in this compound would allow for either mono- or di-alkynylation depending on the stoichiometry and reaction conditions.

Table 3: Key Components of the Sonogashira Reaction

ComponentFunctionExamples
Palladium CatalystFacilitates oxidative addition and reductive eliminationPd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂
Copper(I) Co-catalystForms copper acetylide, activating the alkyneCuI
BaseNeutralizes HX byproduct, can act as solventDiethylamine, Triethylamine, K₂CO₃
AlkyneCoupling partnerPhenylacetylene, various terminal alkynes
Other Metal-Catalyzed Coupling Reactions

Besides the Sonogashira reaction, other metal-catalyzed cross-coupling reactions are instrumental in the derivatization of this compound.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron species (boronic acid or ester) with an organohalide, catalyzed by a palladium complex. wikipedia.org It is widely used for synthesizing biaryl compounds. The Suzuki coupling of chloropyrazines with arylboronic acids is a well-established method for creating aryl-substituted pyrazines. clockss.org Studies have shown that even unprotected amino groups on the pyrazine ring are tolerated, allowing for direct coupling without the need for protecting group chemistry. rsc.org The presence of an amino substituent on a dihalopyrazine can direct the position of the coupling. For instance, in unsymmetrical 2,3-dichloropyrazines with a C5 amino group, the Suzuki-Miyaura coupling has been observed to occur at the C3 position. rsc.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. rsc.orgresearchgate.net This method has been applied to dichloropyrazines to synthesize alkenyl- and alkyl-substituted pyrazines, with the product distribution being dependent on the reaction temperature. researchgate.net The pyrazine moiety itself can also act as an "olefin-like" partner in certain Heck-type reactions. rsc.orgacs.org

Stille Coupling: This reaction utilizes a stannane (B1208499) (organotin compound) as the coupling partner for an organohalide, catalyzed by palladium. rsc.org It is another versatile method for C-C bond formation in pyrazine chemistry.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3,6 Dichloropyrazin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Detailed research findings on compounds closely related to 3,6-Dichloropyrazin-2-amine, such as 5-Bromo-3,6-dichloropyrazin-2-amine, demonstrate the utility of NMR. rsc.org In the ¹H NMR spectrum (recorded in CDCl₃), the amine protons (–NH₂) typically appear as a broad singlet, with a chemical shift observed around δ 5.24 ppm. rsc.org The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for each carbon atom in the pyrazine (B50134) ring. For 5-Bromo-3,6-dichloropyrazin-2-amine, these signals appear at δ 149.7, 145.5, 129.4, and 121.5 ppm. rsc.org For other N-substituted 3-aminopyrazine-2-carboxamides, the amidic proton signal is solvent-dependent, appearing at δ 8.80–10.85 ppm in DMSO-d₆ and δ 7.88–9.81 ppm in CDCl₃. mdpi.com The study of prototropic equilibrium in aminopyrazine derivatives using variable-temperature NMR is another advanced application of this technique. mdpi.comresearchgate.net

Table 1: NMR Spectroscopic Data for 5-Bromo-3,6-dichloropyrazin-2-amine in CDCl₃ rsc.org
NucleusChemical Shift (δ, ppm)Signal Description
¹H5.24Amine Protons (s, 2H)
¹³C149.7Pyrazine Ring Carbon
145.5Pyrazine Ring Carbon
129.4Pyrazine Ring Carbon
121.5Pyrazine Ring Carbon

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of synthesized this compound derivatives. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. google.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of molecular formulas.

For example, the analysis of a closely related derivative, 5-Bromo-6-chloro-3-(phenylethynyl)pyrazin-2-amine, using HRMS (ESI) yielded an [M+H]⁺ ion at m/z 307.9606, which corresponds to the calculated value of 307.9585 for the molecular formula C₁₂H₇BrClN₃. rsc.org This precise agreement confirms the identity of the compound. Standard Liquid Chromatography-Mass Spectrometry (LC-MS) is also routinely used to monitor reactions and confirm the mass of products during synthesis. rsc.orgresearchgate.netsemanticscholar.org

Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative rsc.org
CompoundTechniqueCalculated m/z [M+H]⁺Found m/z [M+H]⁺Molecular Formula
5-Bromo-6-chloro-3-(phenylethynyl)pyrazin-2-amineHRMS (ESI)307.9585307.9606C₁₂H₇BrClN₃

X-ray Diffraction Analysis of Single Crystals for Solid-State Structures

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. andersonmaterials.com This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, XRD analysis has been instrumental in characterizing their roles as ligands in the formation of complex supramolecular structures. mdpi.comresearchgate.net

In a systematic study, 2-amino-3,6-dichloropyrazine was used as a ligand to form a complex with copper(I) bromide, which was subsequently analyzed by single-crystal XRD. mdpi.comresearchgate.netresearchgate.net The analysis revealed the formation of intricate coordination polymers mediated by a combination of coordination bonds, hydrogen bonds, and halogen bonds. mdpi.com

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Pyrazine derivatives are excellent ligands for constructing such architectures due to their multiple nitrogen donor sites. tandfonline.comrsc.org In the case of the copper(I) bromide complex with 2-amino-3,6-dichloropyrazine, the ligand coordinates to the copper(I) center in a monodentate fashion. mdpi.com This coordination, combined with bridging bromide ions, leads to the formation of a one-dimensional polymeric structure featuring a catenated (μ₃-bromo)-Cuᴵ 'staircase' motif. mdpi.comresearchgate.net The steric and electronic properties of the chloro-substituents on the pyrazine ring influence the coordination mode, favoring N4–Cu coordination over the more sterically hindered N1 site. mdpi.com

Hydrogen bonds (HBs) are critical directional interactions that govern the assembly of molecules in the solid state. rsc.orgrsc.org In the crystal structure of the 2-amino-3,6-dichloropyrazine-CuBr complex, the C2-amino group plays a pivotal role in establishing the supramolecular architecture. mdpi.com Two primary hydrogen bonding patterns are observed:

Self-complementary N–H∙∙∙Npz Dimers: Neighboring pyrazine molecules form hydrogen-bonded dimers via the amino group and the non-coordinating N1 ring nitrogen. This interaction is described by the R₂²(8) graph set notation and is a characteristic feature of aminopyrazine derivatives. mdpi.com

Intermolecular N–H∙∙∙Br–Cu Bonds: The amino group also forms hydrogen bonds with the bromide ligands of an adjacent polymeric chain, linking the chains into a more complex network. mdpi.com

These combined hydrogen bonding interactions are crucial in organizing the 1D polymeric chains into higher-dimensional laminar sheets. mdpi.com

Table 3: Hydrogen Bond Parameters in the 2-amino-3,6-dichloropyrazine-CuBr Complex mdpi.com
Interaction TypeGraph Set NotationDistance (Å)Angle (°)
N–H∙∙∙NpzR₂²(8)~2.138(5)160.1(3)

Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.org In coordination compounds, these interactions can involve metal-bound halides. nih.gov The crystal structure of the 2-amino-3,6-dichloropyrazine-CuBr complex reveals the presence of 'cooperative' halogen bonds. mdpi.comresearchgate.net Specifically, C–Cl∙∙∙Br–Cu contacts are observed, where the chlorine atom on the pyrazine ring interacts with the bromine atom coordinated to the copper center. mdpi.com These XB interactions have distances ranging from 3.4178(14) to 3.582(15) Å, which are less than the sum of the van der Waals radii of chlorine and bromine, indicating a significant attractive interaction. mdpi.comresearchgate.net These halogen bonds, in concert with hydrogen bonds, underpin the formation of the infinite polymeric structures. mdpi.com

Medicinal Chemistry and Biological Applications of 3,6 Dichloropyrazin 2 Amine Derivatives

Design and Synthesis of Bioactive Pyrazine (B50134) Compounds from 3,6-Dichloropyrazin-2-amine

The strategic design of bioactive compounds originating from this compound leverages its inherent reactivity. The chlorine atoms at the C3 and C6 positions are susceptible to nucleophilic substitution, while the amino group at C2 can be a site for further functionalization or can direct the reactivity of the pyrazine ring. This multi-functional nature allows chemists to build molecular complexity and introduce pharmacophoric features necessary for biological activity.

Development of Pyrazine-Containing Pharmaceutical Agents

The dichloropyrazine framework is a key component in the synthesis of various pharmaceutical agents. Its derivatives have been explored for a range of therapeutic targets. For instance, derivatives of 5,6-dichloropyrazine-2-carboxylate, which can be derived from this compound, have been used in the synthesis of N-(heterocyclyl and heterocyclylalkyl)-3-benzylpyridin-2-amine compounds, which are investigated as modulators of the somatostatin (B550006) receptor 4 (SSTR4). google.com In one documented synthesis, methyl 5,6-dichloropyrazine-2-carboxylate was reacted with (R)-1-methylpyrrolidin-3-amine to produce a key intermediate for these SSTR4 agonists. google.com

Furthermore, the closely related starting material, 2,6-dichloropyrazine (B21018), has been utilized to develop potent inhibitors of Tropomyosin receptor kinase A (TrkA), a target implicated in pain and cancer. nih.gov In a representative synthetic approach, 2,6-dichloropyrazine was first reacted with 3-aminophenol. The resulting intermediate was then converted to an isocyanate using triphosgene (B27547) and subsequently coupled with various amines to generate a library of TrkA inhibitors. nih.gov This highlights a common strategy where the dichloropyrazine core acts as a scaffold to orient functional groups for optimal interaction with a biological target. The synthesis of the antiviral drug Favipiravir (B1662787) also proceeds through a crucial 3,6-dichloropyrazine-2-carbonitrile (B1371311) intermediate, underscoring the importance of this structural motif in developing clinically relevant agents. mdpi.comgoogle.com

Synthesis of Fused Heterocyclic Systems for Drug Discovery

Fusing additional rings onto the this compound scaffold is a powerful strategy in drug discovery to create rigid, three-dimensional structures with novel biological properties. These fused systems can access different regions of chemical space and may exhibit enhanced binding affinity and selectivity for their targets.

Pyrazolo[1,5-a]pyrazine (B3255129) Scaffolds

The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry. General synthetic routes often involve the cyclization of appropriately substituted pyrazole (B372694) and pyrazine precursors. researchgate.net For example, a multi-step protocol has been developed involving the regiocontrolled alkylation and formylation of commercially available pyrazoles to create pyrazole-5-aldehydes. Subsequent deprotection and cyclization of these intermediates provide access to variously substituted pyrazolo[1,5-a]pyrazines. researchgate.net Another approach involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) to yield pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are precursors to new fused systems. enamine.net While direct synthesis from this compound is not extensively documented, its structural features make it a potential precursor for intermediates required in these cyclization reactions. The resulting pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been shown to possess biological activity, validating the pursuit of this scaffold. nih.gov

Pyrrolo[2,3-b]pyrazine Derivatives

The synthesis of the pyrrolo[2,3-b]pyrazine system, an important heterocyclic core, has been successfully achieved starting from precursors closely related to this compound. An efficient method involves a two-step sequence starting from 3,5-dibromo-6-chloropyrazin-2-amine, a halogenated analog of the target compound. rsc.org This sequence begins with a Sonogashira cross-coupling reaction with an appropriate alkyne, followed by a base-promoted intramolecular cyclization to furnish the 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine core in good yields. rsc.org This key intermediate can then undergo regioselective amination reactions to produce a variety of substituted pyrrolopyrazines. rsc.orgrsc.org

Another powerful one-pot method utilizes the palladium-copper catalyzed multicomponent reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with hydrazine, phenylacetylene, and various aldehydes to directly assemble substituted 5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. proquest.com These methods demonstrate the utility of highly functionalized chloropyrazines in constructing the pyrrolo[2,3-b]pyrazine scaffold.

Triazole-Fused Pyrazines

Fusing a triazole ring to the pyrazine core yields nitrogen-rich heterocyclic systems with significant potential in medicinal chemistry. researchgate.netnih.gov A common strategy for constructing 1,2,3-triazolo[1,5-a]pyrazines involves the intramolecular cyclization of a pyrazine bearing an azide (B81097) and a suitable reaction partner on adjacent carbons. mdpi.com For instance, a synthetic route starting from the isomer 2,3-dichloropyrazine (B116531) involves conversion to 2-azido-3-chloropyrazine, which upon amination with pyrazole and subsequent cyclization, yields an azapentalene containing the 1H-1,2,3-triazolo[4,5-b]pyrazine core. mdpi.com This general approach, involving the transformation of a chloro-substituent into an azide followed by cyclization, is applicable to derivatives of this compound for creating diverse triazole-fused pyrazines. These compounds have been investigated for their potential as c-Met inhibitors and GABAA receptor modulators. nih.gov

Table 1: Synthesis of Fused Heterocyclic Systems from Dichloropyrazine Precursors
Starting Material (or Analog)Target ScaffoldKey Reaction Type(s)Reference
Pyrazole-5-aldehydesPyrazolo[1,5-a]pyrazineDeprotection & Cyclization researchgate.net
3,5-Dibromo-6-chloropyrazin-2-aminePyrrolo[2,3-b]pyrazineSonogashira Coupling & Intramolecular Cyclization rsc.org
5,6-Dichloropyrazine-2,3-dicarbonitrilePyrrolo[2,3-b]pyrazineOne-pot Multicomponent Reaction proquest.com
2,3-Dichloropyrazine1,2,3-Triazolo[4,5-b]pyrazineAzide Formation & Intramolecular Cyclization mdpi.com

Pharmacological and Biological Activity Investigations

Derivatives synthesized from dichloropyrazine starting materials have been evaluated in a variety of pharmacological assays, demonstrating a broad spectrum of biological activities. The specific substitution patterns achieved through controlled synthesis dictate the interaction of these molecules with biological targets, leading to activities such as anticancer, antimicrobial, and enzyme inhibition.

A new series of benzimidazole-pyrazine and benzoxazole-pyrazine derivatives, synthesized from 2,6-dichloropyrazine, were screened for their in vitro cytotoxicity against a panel of human cancer cell lines. arkat-usa.org Several of these compounds exhibited significant activity against breast (MCF-7), lung (A-549), melanoma (A-375), and prostate (DU-145) cancer cell lines. arkat-usa.org Similarly, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and evaluated for their ability to inhibit the growth of A549 and H322 lung cancer cells, with results showing dose-dependent inhibition. nih.gov

The utility of the dichloropyrazine scaffold extends to the development of kinase inhibitors. As previously mentioned, compounds derived from 2,6-dichloropyrazine were identified as inhibitors of TrkA, a receptor tyrosine kinase involved in cancer pathology and pain signaling. nih.gov The initial hit compound from a computational screen demonstrated a TrkA IC₅₀ value of 3.5 μM. nih.gov Furthermore, adamantane-containing diaminopyrazines, prepared via amination of 2,6-dichloropyrazine, are noted for their potential as antiviral and antimicrobial agents, leveraging the lipophilic nature of the adamantane (B196018) group to potentially enhance membrane penetration. mdpi.comresearchgate.net

Table 2: Biological Activities of Selected Dichloropyrazine-Derived Scaffolds
Compound ScaffoldBiological ActivityTarget/Cell LineReference
Benzimidazole-pyrazine derivativesAnticancer (Cytotoxicity)MCF-7, A-549, A-375, DU-145 arkat-usa.org
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivativesAnticancer (Growth Inhibition)A549, H322 nih.gov
Substituted Pyrazine-Urea derivativesTrkA InhibitionTrkA Kinase nih.gov
Adamantane-diaminopyrazinesPotential Antiviral/AntimicrobialNot specified mdpi.comresearchgate.net
N-(heterocyclyl)-3-benzylpyridin-2-amine derivativesSSTR4 ModulationSomatostatin Receptor 4 google.com

Antiviral Efficacy of Pyrazine Derivatives

The pyrazine ring is a core component of several compounds investigated for antiviral properties. A prominent example is Favipiravir (T-705), a broad-spectrum antiviral agent that inhibits the RNA-dependent RNA polymerase of various RNA viruses. mdpi.comactanaturae.ru While not a direct derivative of this compound, its synthesis highlights the utility of related pyrazine precursors.

Several synthetic routes to Favipiravir have been developed, some of which utilize key intermediates like 3,6-dichloropyrazine-2-carbonitrile. mdpi.comactanaturae.ruresearchgate.net This intermediate can be synthesized from 2-aminopyrazine (B29847) through a multi-step process that includes regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer reaction. researchgate.net One efficient, one-pot procedure involves the reaction of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride (B91410) (KF) and hydrogen peroxide to yield Favipiravir. smolecule.com The development of such synthetic strategies underscores the importance of dichlorinated pyrazine intermediates in accessing complex, biologically active molecules. researchgate.netnih.govbiosynth.com

Furthermore, modifications of the pyrazine scaffold have been explored to generate novel antiviral candidates. For instance, a cis-isomer of a favipiravir derivative containing a 2-(hydroxymethyl)oxathiolane moiety has shown activity against the H1N1 influenza virus. nih.gov Another series of favipiravir analogs, pyrazine-triazole and pyrazine-benzothiazole hybrids, have also been synthesized and evaluated for their antiviral properties. actanaturae.ru

Anticancer Activity and Mechanisms

Derivatives of the pyrazine scaffold have been extensively investigated as potential anticancer agents, targeting various mechanisms involved in tumor growth and proliferation. nih.govarkat-usa.org Research has shown that pyrazine-containing compounds can act as potent and selective inhibitors of key oncogenic proteins.

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth of various cancers. mdpi.com The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a promising foundation for the development of potent and selective FGFR inhibitors. mdpi.comscienceopen.comnih.govresearchgate.net

Researchers, starting from a different inhibitor project, identified 5H-pyrrolo[2,3-b]pyrazine as a scaffold with potential FGFR1 binding activity. mdpi.comresearchgate.net Through rational, structure-based design, a series of derivatives were synthesized and optimized. One compound, designated as compound 13 in a study, demonstrated high potency and selectivity for FGFR kinases. mdpi.com Docking studies revealed that the nitrogen atom in the pyrazine ring forms a critical hydrogen bond with the FGFR1 hinge region. mdpi.com Further optimization of this series led to the discovery of inhibitor 35 , which showed sub-nanomolar enzymatic activity and was effective in suppressing tumor growth in a xenograft mouse model with FGFR genetic alterations. scienceopen.comnih.gov These findings highlight the potential of 5-hydrosulfonyl-5H-pyrrolo[2,3-b]pyrazine as a key scaffold for developing next-generation FGFR inhibitors. scienceopen.comnih.gov

Table 1: Anticancer Activity of Representative FGFR Inhibitors

Compound Target Activity Metric Value Cell Line Reference
Compound 35 FGFR Tumor Growth Suppression Effective at 10 mg/kg SNU-16 (xenograft) scienceopen.comnih.gov

The ubiquitin-proteasome system is crucial for protein degradation, and its inhibition is a validated strategy in cancer therapy. royalsocietypublishing.org Pyrazine derivatives have been incorporated into novel proteasome inhibitors. In one study, a series of cystargolide-based β-lactone analogues were synthesized where a pyrazine group was part of the Pz portion of the scaffold. royalsocietypublishing.orgresearchgate.net These analogues demonstrated potent proteasome inhibition, with many showing activity superior to the approved drug carfilzomib. royalsocietypublishing.org Analogue 8g , which contains an ester and a pyrazine group, was particularly active against RPMI 8226 multiple myeloma cells with an IC₅₀ value of 21 nM. royalsocietypublishing.orgresearchgate.net

Another compound, N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, has also been identified as a proteasome inhibitor, with its activity attributed to the pyrazine-2-carboxamide structure. smolecule.com Additionally, pyrazine-based thiazolidinone hybrids have been synthesized and evaluated, showing potent anticancer activity. In one study, compound 3 from this series emerged as a lead compound with an IC₅₀ of 1.70 ± 0.10 µM against a cancer cell line. researchgate.netnih.gov

Table 2: Proteasome Inhibition and Anticancer Activity of Pyrazine Derivatives

Compound Activity/Target Activity Metric Value Cell Line Reference
Analogue 8g Proteasome Inhibition IC₅₀ 21 nM RPMI 8226 royalsocietypublishing.orgresearchgate.net
Compound 3 Anticancer IC₅₀ 1.70 ± 0.10 µM Not Specified researchgate.netnih.gov
Compound 6 Anticancer IC₅₀ 4.20 ± 0.10 µM Not Specified nih.gov
Compound 7 Anticancer IC₅₀ 2.10 ± 0.10 µM Not Specified nih.gov
FGFR Inhibitors

Antibacterial and Antimycobacterial Activities

Pyrazine derivatives are foundational to the field of antimycobacterial therapy, with Pyrazinamide (B1679903) being a frontline drug for treating tuberculosis (TB). acs.org Research has continued to explore new pyrazine-based compounds to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb) and other mycobacteria like Mycobacterium avium complex (MAC). acs.orgnih.govhaverford.eduacs.org

A study reported the synthesis of a series of pyrazinoic acid ester derivatives designed as prodrugs. acs.org Several of these compounds showed good activity against Mtb. acs.orgacs.org Notably, the 4-acetoxybenzyl ester of pyrazinoic acid (3 ) and 4'-acetoxybenzyl 2-quinoxalinecarboxylate (17 ) exhibited excellent activity against an Mtb H37Ra strain, with Minimum Inhibitory Concentration (MIC) values of 0.25-0.5 µg/mL. acs.orgacs.org These compounds also displayed moderate activity against certain MAC strains. acs.orghaverford.edu Other pyrazinamide analogs, such as pyrazine thiocarboxamide and pyrazinoic acid n-octyl ester, have also shown bactericidal activity against multiple mycobacterial species in vitro. nih.gov

Beyond mycobacteria, other pyrazine derivatives have been evaluated for general antibacterial activity. nih.gov For example, certain thiazole (B1198619) derivatives synthesized from pyrazole intermediates showed good bactericidal activity against Staphylococcus aureus.

Table 3: Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives

Compound Organism Activity Metric Value (µg/mL) Reference
3 (4-acetoxybenzyl pyrazinoate) Mtb H37Ra MIC 0.25 - 0.5 acs.orgacs.org
17 (4'-acetoxybenzyl 2-quinoxalinecarboxylate) Mtb H37Ra MIC 0.25 - 0.5 acs.orgacs.org
3 (4-acetoxybenzyl pyrazinoate) Mtb H37Rv MIC 6.25 acs.orgacs.org
17 (4'-acetoxybenzyl 2-quinoxalinecarboxylate) Mtb H37Rv MIC 6.25 acs.orgacs.org
3 (4-acetoxybenzyl pyrazinoate) MAC NJ211 MIC 16 acs.orgacs.org

| 17 (4'-acetoxybenzyl 2-quinoxalinecarboxylate) | MAC NJ3404 | MIC | 4 - 8 | acs.orgacs.org |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous chronic diseases, and pyrazine derivatives have been explored as potential modulators of this process. researchgate.netmdpi.com The pyrazine moiety serves as a versatile scaffold for designing novel anti-inflammatory agents. researchgate.net

Research into imidazo[1,2-a]pyrazine (B1224502) derivatives has demonstrated their anti-inflammatory potential. nih.gov Following an initial observation of activity with imidazo[1,2-a]pyrazine 2-acetic acid, a series of related compounds were prepared and tested, confirming the anti-inflammatory properties of this structural class. nih.gov

In another study, a series of paeonol (B1678282) derivatives were synthesized to improve the parent compound's poor anti-inflammatory activity. A derivative incorporating a pyrazine structure (Compound 37 ) showed a significant increase in efficacy, exhibiting 56.32% inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages at a concentration of 20 μM. mdpi.com This was a substantial improvement over paeonol itself, which showed only 14.74% inhibition at the same concentration. mdpi.com

Table 4: Anti-inflammatory Activity of Pyrazine Derivatives

Compound Assay Activity Metric Value Concentration Reference
Paeonol LPS-induced NO production % Inhibition 14.74% 20 µM mdpi.com

| Compound 37 (Paeonol-Pyrazine Hybrid) | LPS-induced NO production | % Inhibition | 56.32% | 20 µM | mdpi.com |

Enzyme Inhibition Studies

The ability of pyrazine derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential, extending beyond the targets already discussed. They have been successfully developed as inhibitors for a range of enzymes, including carbonic anhydrases and urease.

Pyrazine-based scaffolds have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. mdpi.commdpi.com For example, pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated against several human (h) CA isoforms. mdpi.com Several of these compounds showed potent inhibition, with compound 1f being a more effective inhibitor of hCA I (Ki = 58.8 nM) and hCA II than the standard drug acetazolamide (B1664987) (Ki = 250 nM for hCA I). mdpi.com

Urease is another enzyme target, particularly for treating infections caused by pathogens like Helicobacter pylori. frontiersin.orgbohrium.com Pyrido[2,3-b]pyrazine derivatives have been shown to inhibit urease activity. rsc.org In one study, compound 5 from this series was a potent inhibitor with an IC₅₀ value of 4.12 ± 1.18 mM. rsc.org In a separate investigation, novel pyrazine-bearing thiazolidinone hybrids were also identified as effective urease inhibitors. researchgate.netnih.gov Compound 3 from this series showed excellent inhibitory potential with an IC₅₀ value of 1.30 ± 0.20 µM, which was significantly more potent than the thiourea (B124793) standard (IC₅₀ = 5.10 ± 0.10 µM). nih.gov

Table 5: Enzyme Inhibition by Pyrazine Derivatives

Compound Enzyme Target Activity Metric Value Standard Drug (Value) Reference
Compound 1f hCA I Kᵢ 58.8 nM Acetazolamide (250 nM) mdpi.com
Compound 1g hCA I Kᵢ 66.8 nM Acetazolamide (250 nM) mdpi.com
Compound 1k hCA I Kᵢ 88.3 nM Acetazolamide (250 nM) mdpi.com
Compound 5 Urease IC₅₀ 4.12 ± 1.18 mM Not specified rsc.org
Compound 3 Urease IC₅₀ 1.30 ± 0.20 µM Thiourea (5.10 ± 0.10 µM) nih.gov
Compound 7 Urease IC₅₀ 3.20 ± 0.20 µM Thiourea (5.10 ± 0.10 µM) nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies are crucial for optimizing lead compounds into potent and selective therapeutic agents. By methodically altering substituents on the pyrazine ring and evaluating the consequent effects on pharmacological action, researchers can identify the key molecular features, or pharmacophores, that govern a molecule's efficacy and interaction with its biological target.

A compelling illustration of this principle is found in the development of inhibitors for the human urokinase plasminogen activator (uPA), an enzyme that is overexpressed in many cancers and plays a key role in tumor invasion and metastasis. Researchers synthesized a series of 6-substituted hexamethylene amiloride (B1667095) (HMA) derivatives, using 3-amino-5,6-dichloropyrazine-2-methyl ester as a starting material. nih.gov In this work, the chlorine atom at the C6 position of the pyrazine ring was strategically replaced with a variety of (hetero)aryl groups using Suzuki-Miyaura cross-coupling reactions. The resulting compounds were then converted into their final acylguanidine forms and tested for their ability to inhibit uPA. nih.gov

The results clearly established a direct link between the substituent at the C6 position and the compound's inhibitory power. Specifically, the introduction of a 2-aminopyrimidine (B69317) group at this position was shown to be highly advantageous for binding within the S₁β pocket of the uPA enzyme. nih.gov This study highlighted how sensitive the biological target is to the structural variations at this specific site on the pyrazine scaffold. nih.gov

Compound (6-Substituent)Observed Effect on Biological Activity
6-(2-Aminopyrimidin-5-yl)Favorable binding and potent inhibition of uPA. nih.gov
Various other (hetero)aryl groupsResulted in varied levels of uPA inhibition, demonstrating the substituent's critical role. nih.gov

Further SAR insights come from studies on aminopyrazine-based antioxidants. Research on derivatives related to coelenteramine, a natural antioxidant, revealed that adding a second amino group to the pyrazine ring produced compounds with the highest antioxidant activity, even surpassing reference molecules like epigallocatechin gallate. researchgate.net This finding emphasizes that the number and placement of amino groups are critical determinants of antioxidant efficacy in this class of compounds. researchgate.net Corroborating this, other research has indicated that for developing compounds with antineoplastic activity, amine substituents at the C2 and C3 positions of the pyrazine ring are preferred over alkoxide substituents. core.ac.uk

The pharmacological efficacy of a drug molecule is intrinsically linked to its three-dimensional structure, electronic properties, and capacity for intermolecular interactions. The precise arrangement of atoms and functional groups dictates how well a compound can fit into the binding site of its biological target and elicit a therapeutic response.

This correlation is also evident in the direct pharmacological effects of these derivatives. In the case of the pyrazine-based uPA inhibitors, efficacy was directly tied to the structural features of the substituent at the C6 position. The 2-aminopyrimidine group was particularly effective because its structure allowed for favorable binding interactions within the specific S₁β pocket of the uPA enzyme, resulting in potent inhibition. nih.gov This provides a clear example of how a specific molecular structure translates directly to high pharmacological efficacy.

Similarly, in the study of antioxidant aminopyrazines, replacing a p-hydroxyphenyl group at the C5 position with a catechol moiety significantly enhanced the compound's activity. researchgate.net This boost in efficacy is a direct result of the structural modification, as the catechol group provides additional hydroxyls that can participate more effectively in antioxidant mechanisms. Interestingly, the study also found that 2,6-diaminopyrazines exhibited strong antioxidant properties that were not dependent on the presence of hydroxyl groups, indicating a distinct mechanism of action intrinsically linked to the diaminopyrazine core structure itself. researchgate.net

Structural FeatureCorrelated Pharmacological Efficacy or PropertyTarget/Activity
2-Amino-3,6-dichloro substitution patternGoverns coordination mode (N1 vs. N4), which dictates the resulting supramolecular architecture. mdpi.comMetal-binding / Crystal Engineering
6-(2-Aminopyrimidinyl) substituentEnables favorable binding interactions within the enzyme's S₁β pocket. nih.govPotent uPA Inhibition
C5-Catechol substituentProvides enhanced chain-breaking antioxidant properties. researchgate.netPotent Antioxidant Activity
2,6-Diaminopyrazine coreConfers strong antioxidant activity through a mechanism independent of hydroxyl groups. researchgate.netPotent Antioxidant Activity

Computational Chemistry and Theoretical Studies on 3,6 Dichloropyrazin 2 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ikm.org.my It has become a popular and versatile method in computational chemistry, in part because its computational costs are relatively low compared to other high-level methods. ikm.org.my DFT calculations are used to determine a molecule's optimized geometry and to derive various electronic properties that are key to understanding its reactivity. scholarsresearchlibrary.comphyschemres.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. physchemres.orgirjweb.com A smaller gap suggests that a molecule is more reactive. irjweb.com

For analogs of 3,6-Dichloropyrazin-2-amine, such as 2,6-Dichloropyrazine (B21018), DFT calculations have been performed to elucidate these properties. Geometric parameters and properties dependent on charge distribution have been calculated using DFT (B3LYP) and Hartree–Fock (HF) methods. researchgate.net Such studies provide qualitative predictions about the molecule's reactivity based on atomic charges and dipole moments. researchgate.net In a study of 2,3-Dichloropyridine, another similar heterocyclic compound, the HOMO-LUMO gap was calculated to be 5.75 eV, indicating its relative chemical reactivity. scholarsresearchlibrary.com The presence of the electron-donating amino group in this compound would be expected to alter the electronic properties compared to its dichloropyrazine analog, likely increasing the HOMO energy and reducing the HOMO-LUMO gap, thereby influencing its reactivity.

Table 1: Calculated Electronic Properties of Dichloro-Heterocyclic Analogs using DFT
CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Reference
2,3-DichloropyridineB3LYP/LANL2DZ-7.47-1.725.754.36 scholarsresearchlibrary.com
2,6-DichloropyrazineDFT/B3LYP/6-311G(d,p)-7.98-2.145.840.00 global-sci.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target's active site. nih.gov Following docking, Molecular Dynamics (MD) simulations are often employed. MD simulations capture the behavior of biomolecules in atomic detail, allowing for the assessment of the stability of the predicted ligand-receptor complex in a dynamic, solvated environment. nih.govnih.gov

Analogs of this compound, which feature the pyrazine (B50134) scaffold, are frequently investigated as inhibitors for various protein targets, particularly kinases. For instance, pyrazine derivatives have been studied as potential inhibitors of PIM-1 kinase, which is a target in cancer therapy. japsonline.com In one such study, molecular docking revealed that key interactions involved hydrogen bonds with amino acid residues like Glu171, Glu121, and Lys67 in the PIM-1 catalytic pocket. japsonline.com Similarly, pyrazoline derivatives have been evaluated in silico for their binding affinities to PI3K, another kinase implicated in cancer. nih.gov

MD simulations provide deeper insights by examining the stability of these interactions over time. In a study on pyrazine N-oxide-based inhibitors of the SHP2 phosphatase, MD simulations revealed that the lead compound formed stable hydrogen bonds and cation-π interactions with key residues, effectively binding to the allosteric site. nih.gov These simulations help to confirm that the binding pose predicted by docking is maintained and can be used to calculate binding free energies, offering a more precise estimation of binding affinity. nih.gov

Table 2: Molecular Docking Results for Pyrazine Analogs with Protein Targets
Pyrazine Analog ClassProtein Target (PDB ID)Top Docking Score (kcal/mol)Key Interacting ResiduesReference
3-(Pyrazin-2-yl)-1H-indazolePIM-1 Kinase-11.084 (XP GScore)Asp186, Glu171, Asp131 japsonline.com
Pyrazolo[1,5-a] nih.govjapsonline.comresearchgate.nettriazineCDK2 (3ddq)N/A (IC50 = 1.85 µM)Not Specified nih.gov
Quinoline-pyrazolinePI3K-7.85Not Specified nih.gov
Pyrazine-based MTDLsAcetylcholinesterase (hAChE)N/A (IC50 = 0.71 µM)Not Specified nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, including the prediction of reaction pathways and the structures of associated transition states. researchgate.net For substituted heteroaromatic compounds like this compound, a key reaction is Nucleophilic Aromatic Substitution (SNAr). Understanding the regioselectivity of SNAr is crucial for synthetic applications.

Theoretical studies on analogs such as 2-substituted 3,5-dichloropyrazines provide a framework for predicting the reactivity of this compound. researchgate.netnih.govacs.org These studies have shown that the regioselectivity of nucleophilic attack is governed by the electronic nature of the substituent at the 2-position. researchgate.netacs.org When an electron-donating group (EDG), such as an amino group, is present, nucleophilic attack is directed preferentially to the 3-position. researchgate.netacs.org Conversely, an electron-withdrawing group (EWG) directs the attack to the 5-position. researchgate.netacs.org This selectivity can be rationalized computationally through calculations of reactivity indices, such as the Fukui index, which identifies the most electrophilic sites in the molecule. nih.govacs.org

For this compound, the amino group at position 2 is a strong EDG. Based on the established principles for its analogs, a nucleophilic attack would be predicted to occur preferentially at the C3-Cl position over the C6-Cl position. However, the target molecule has chlorine atoms at positions 3 and 6. The amino group at C2 would strongly activate the adjacent C3 position for nucleophilic attack. Therefore, in a reaction with a nucleophile, substitution of the chlorine at C3 is the expected major pathway. DFT calculations can be used to model the transition states for substitution at both C3 and C6. By calculating the activation energies for both pathways, a quantitative prediction of the product ratio can be achieved. Such calculations have been successfully used to determine reaction pathways, transition state structures, and regioselectivity for a variety of organic reactions. researchgate.net

Table 3: Predicted Regioselectivity of Nucleophilic Attack on Substituted Dichloropyrazines
Substituent at Position 2Electronic NaturePredicted Site of Nucleophilic AttackReference
-NH2, -ORElectron-Donating Group (EDG)Position 3 researchgate.netacs.org
-CN, -COORElectron-Withdrawing Group (EWG)Position 5 researchgate.netacs.org

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Pyrazine (B50134) Derivatization

The development of efficient and regioselective synthetic methods is paramount for expanding the chemical space of pyrazine derivatives. Traditional methods for derivatizing the pyrazine core often require harsh conditions. mdpi.com Modern synthetic organic chemistry is increasingly focused on developing milder and more sustainable protocols.

Recent advancements include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, which allow for the precise introduction of various substituents onto the pyrazine ring. researchgate.netarkat-usa.orgacs.org For instance, the Suzuki cross-coupling of 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine with 4-formylphenylboronic acid is a key step in synthesizing novel benzimidazole-pyrazine derivatives. arkat-usa.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to higher yields and significantly shorter reaction times for aminodehalogenation reactions. rsc.org

Furthermore, researchers are exploring C-H activation as a direct and atom-economical approach to functionalize the pyrazine ring, minimizing the need for pre-functionalized starting materials. mdpi.com These advanced methodologies provide access to a diverse library of pyrazine derivatives, which are essential for screening and developing new functional molecules.

Exploration of 3,6-Dichloropyrazin-2-amine in Materials Science and Optoelectronics

The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make its derivatives promising candidates for applications in materials science and optoelectronics. researchgate.netresearchgate.net The derivatization of this compound allows for the fine-tuning of these properties, leading to materials with tailored functionalities.

Derivatives of this compound are being investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The push-pull electronic structure that can be created by substituting the pyrazine ring with electron-donating and electron-accepting groups can lead to materials with strong intramolecular charge transfer (ICT), a desirable property for emissive layers in OLEDs. researchgate.netresearchgate.net

Organic Photovoltaics (OPVs): The electron-accepting nature of the pyrazine core makes its derivatives suitable as non-fullerene acceptors in organic solar cells. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can coordinate with metal ions to form extended structures. researchgate.netmdpi.com These materials can exhibit interesting properties such as porosity, catalysis, and tunable electronic behavior. For example, complexes of chloro-substituted pyrazin-2-amines with copper(I) bromide have been shown to form 1D and 2D coordination polymers. researchgate.netmdpi.com

The synthesis of dipyrrolopyrazine (DPP) derivatives, which can be accessed from this compound precursors, has shown that these molecules possess remarkable thermal stability and potentially beneficial electronic properties for optoelectronic applications. rsc.orgresearchgate.net The photophysical properties, such as absorption and emission wavelengths, can be systematically tuned by altering the substituents on the pyrazine core. researchgate.netresearchgate.net

Advanced Therapeutic Applications and Clinical Translation of Derivatives

Derivatives of this compound are a cornerstone in the development of new therapeutic agents due to the pyrazine scaffold's prevalence in biologically active molecules. researchgate.netarkat-usa.org The ability to readily modify the chlorine and amine functionalities allows for the synthesis of diverse compound libraries for screening against various diseases.

Key therapeutic areas where derivatives have shown promise include:

Anticancer Agents: Many pyrazine derivatives exhibit potent anticancer activity. arkat-usa.org For example, novel benzimidazole-pyrazine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. arkat-usa.org The pyrazine moiety is also present in bortezomib, a proteasome inhibitor used in cancer therapy. mdpi.com

Antiviral Agents: 3,6-Dichloropyrazin-2-carbonitrile, a derivative, is a key intermediate in the synthesis of Favipiravir (B1662787), a broad-spectrum antiviral drug. smolecule.comgoogle.com

Kinase Inhibitors: The pyrazine scaffold is found in several kinase inhibitors, which are crucial in treating diseases like cancer. mdpi.com For instance, Gilteritinib, an AXL inhibitor, contains a pyrazine ring. researchgate.net

Antimycobacterial Agents: Some carboxamide derivatives of dichloropyrazine have demonstrated moderate activity against Mycobacterium.

The development of these derivatives involves a multidisciplinary approach, including medicinal chemistry to optimize structure-activity relationships (SAR), and preclinical studies to evaluate efficacy and safety. scielo.brresearchgate.net The ultimate goal is the clinical translation of the most promising compounds into effective treatments for human diseases.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research

The complexity and vastness of the chemical space accessible from this compound make artificial intelligence (AI) and machine learning (ML) powerful tools for accelerating research and development. rsc.org These computational approaches are being integrated into various stages of the research pipeline.

Applications of AI and ML in pyrazine research include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity or physical properties of novel pyrazine derivatives before their synthesis, saving time and resources. scielo.brresearchgate.net

Drug Discovery and Design: AI can be used for de novo drug design, generating novel molecular structures with desired therapeutic properties. nih.gov It can also aid in virtual screening of large compound libraries to identify potential drug candidates. researchgate.net

Reaction Prediction and Synthesis Planning: ML models can predict the outcomes of chemical reactions and suggest optimal synthetic routes for target pyrazine derivatives. rsc.org

Materials Discovery: AI-driven approaches can accelerate the discovery of new materials with specific optoelectronic or other physical properties by screening vast numbers of virtual compounds. rsc.org

The integration of AI and ML with experimental chemistry creates a synergistic loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. rsc.orgresearchgate.net This approach holds immense potential to revolutionize the discovery and development of new pyrazine-based molecules for a wide array of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.